Oxetorone
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Overview
Description
Preparation Methods
The synthesis of oxetorone involves several steps, starting with the formation of the benzofurobenzoxepine core. This core is then modified through various chemical reactions to introduce the dimethylpropan-1-amine side chain. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources, but it typically involves organic synthesis techniques such as nucleophilic substitution and cyclization reactions .
Chemical Reactions Analysis
Oxetorone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxetorone has several scientific research applications, including:
Chemistry: Used as a model compound in the study of serotonin antagonists and their chemical properties.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
Medicine: Primarily used as an antimigraine drug, with research focusing on its efficacy and safety in migraine prevention.
Industry: Utilized in the pharmaceutical industry for the development of migraine treatments
Mechanism of Action
Oxetorone exerts its effects by non-selectively inhibiting serotonin receptors, which helps to prevent the onset of migraines. It also has antihistamine and alpha-blocking properties, which contribute to its overall therapeutic effects. The molecular targets of this compound include serotonin receptors, histamine receptors, and alpha-adrenergic receptors .
Comparison with Similar Compounds
Oxetorone is unique in its combination of serotonin antagonist, antihistamine, and alpha-blocking properties. Similar compounds include:
Pizotifen: Another serotonin antagonist used for migraine prevention.
Cyproheptadine: An antihistamine with serotonin antagonist properties.
Methysergide: A serotonin antagonist used for migraine prophylaxis. This compound stands out due to its specific combination of pharmacological effects and its efficacy in migraine prevention
Properties
CAS No. |
26020-55-3 |
---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H21NO2/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18/h3-6,8-12H,7,13-14H2,1-2H3 |
InChI Key |
VZVRZTZPHOHSCK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |
26020-55-3 | |
Synonyms |
6-(3-dimethylamino-1-propylidene) benzofuro(2,3-e)-12H-benzo(b)oxepine fumarate Nocertone oxetorone oxetorone fumarate oxetorone fumarate, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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